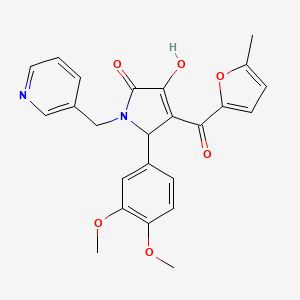![molecular formula C29H25N3O3 B14997817 4-(3,4-dihydroxyphenyl)-3-methyl-1,7-diphenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B14997817.png)
4-(3,4-dihydroxyphenyl)-3-methyl-1,7-diphenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-dihydroxyphenyl)-3-methyl-1,7-diphenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydroxyphenyl)-3-methyl-1,7-diphenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazoloquinoline core: This can be achieved through a cyclization reaction involving a suitable precursor such as a hydrazine derivative and an appropriate diketone.
Introduction of the dihydroxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction using a dihydroxybenzene derivative.
Methylation and phenylation: These steps can be carried out using methylating and phenylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, high-pressure reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-(3,4-dihydroxyphenyl)-3-methyl-1,7-diphenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
4-(3,4-dihydroxyphenyl)-3-methyl-1,7-diphenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Used in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 4-(3,4-dihydroxyphenyl)-3-methyl-1,7-diphenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with molecular targets such as enzymes and receptors. The dihydroxyphenyl group can participate in redox reactions, while the pyrazoloquinoline core can interact with specific proteins, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(3,4-dihydroxyphenyl)-1,7-diphenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one: Lacks the methyl group, which may affect its biological activity.
3-methyl-1,7-diphenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one: Lacks the dihydroxyphenyl group, which may reduce its antioxidant properties.
Uniqueness
4-(3,4-dihydroxyphenyl)-3-methyl-1,7-diphenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is unique due to the presence of both the dihydroxyphenyl group and the pyrazoloquinoline core, which confer a combination of redox activity and specific protein interactions, making it a versatile compound for various applications.
属性
分子式 |
C29H25N3O3 |
|---|---|
分子量 |
463.5 g/mol |
IUPAC 名称 |
4-(3,4-dihydroxyphenyl)-3-methyl-1,7-diphenyl-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C29H25N3O3/c1-17-26-27(19-12-13-23(33)24(34)15-19)28-22(14-20(16-25(28)35)18-8-4-2-5-9-18)30-29(26)32(31-17)21-10-6-3-7-11-21/h2-13,15,20,27,30,33-34H,14,16H2,1H3 |
InChI 键 |
FMQSUVLCHALOFP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C2=C1C(C3=C(N2)CC(CC3=O)C4=CC=CC=C4)C5=CC(=C(C=C5)O)O)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-bromophenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B14997737.png)
![N-[3-(4-fluorophenoxy)-5-nitrophenyl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B14997750.png)
![1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14997763.png)
![3,5-dimethyl-N-[phenyl(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B14997770.png)
![2-Benzothiazol-2-yl-4-chloro-5-[4-(2-fluoro-phenyl)-piperazin-1-yl]-2H-pyridazin-3-one](/img/structure/B14997773.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B14997784.png)
![Ethyl 6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B14997794.png)
![6-(4-ethoxyphenyl)-N-(4-methylbenzyl)-3-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14997796.png)

![1-(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B14997807.png)

![8-(2-chlorophenyl)-3-(4-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14997814.png)
![2-ethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B14997823.png)

